Nav1.7 Sodium Channel Inhibition Potency Comparison: Ralfinamide vs. QLS-81
Ralfinamide inhibits the Nav1.7 sodium channel subtype, a key target in pain signaling, but with a specific IC50 value that defines its potency profile. In a direct head-to-head comparison using whole-cell patch-clamp recordings on HEK293 cells stably expressing human Nav1.7, ralfinamide demonstrated an IC50 of 37.1 ± 2.9 μM, which was approximately 10-fold less potent than its derivative, QLS-81, which exhibited an IC50 of 3.5 ± 1.5 μM [1]. This quantitative difference establishes ralfinamide as a benchmark parent compound for structure-activity relationship (SAR) studies and validates the use of QLS-81 as an improved tool for Nav1.7-specific investigations.
| Evidence Dimension | Nav1.7 current inhibition (IC50) |
|---|---|
| Target Compound Data | 37.1 ± 2.9 μM |
| Comparator Or Baseline | QLS-81: 3.5 ± 1.5 μM |
| Quantified Difference | QLS-81 is ~10.6-fold more potent (3.5 μM vs 37.1 μM) |
| Conditions | HEK293 cells stably expressing human Nav1.7; whole-cell patch-clamp electrophysiology |
Why This Matters
This head-to-head data defines ralfinamide's role as a benchmark parent compound for SAR studies, providing a clear quantitative baseline against which to measure potency improvements in novel Nav1.7 inhibitors like QLS-81.
- [1] Niu HL, Liu YN, Xue DQ, et al. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain. Acta Pharmacol Sin. 2021;42(8):1235-1247. doi:10.1038/s41401-021-00682-9 View Source
